3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride
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Overview
Description
3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2FN2. It is a fluorinated pyridine derivative, which is often used in pharmaceutical research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride typically involves the reaction of 3-azetidinylpyridine with a fluorinating agent. One common method is the use of fluorine gas or a fluorine-containing compound under controlled conditions to introduce the fluorine atom into the azetidine ring . The reaction conditions often require low temperatures and the presence of a catalyst to ensure the selective fluorination of the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated pyridine derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various fluorinated pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds .
Scientific Research Applications
3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties but different biological activities.
4-Fluoropyridine: Similar to 3-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride but with the fluorine atom in a different position on the pyridine ring.
3-Bromo-2-fluoropyridine: A compound with both bromine and fluorine atoms, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H11Cl2FN2 |
---|---|
Molecular Weight |
225.09 g/mol |
IUPAC Name |
3-(3-fluoroazetidin-3-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;;/h1-4,11H,5-6H2;2*1H |
InChI Key |
CWWTZCVJLBSVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CN=CC=C2)F.Cl.Cl |
Origin of Product |
United States |
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